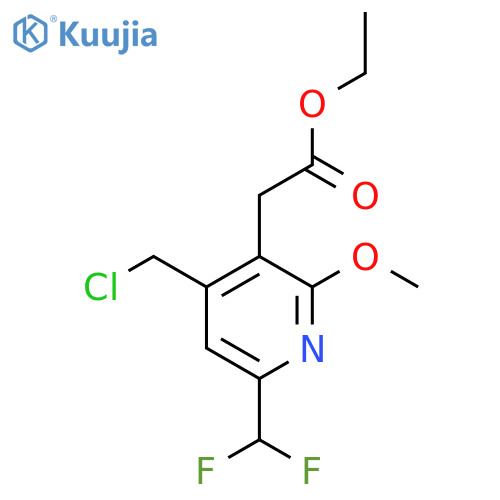Cas no 1806036-19-0 (Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate)

1806036-19-0 structure
商品名:Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate
CAS番号:1806036-19-0
MF:C12H14ClF2NO3
メガワット:293.694269657135
CID:4896590
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate
-
- インチ: 1S/C12H14ClF2NO3/c1-3-19-10(17)5-8-7(6-13)4-9(11(14)15)16-12(8)18-2/h4,11H,3,5-6H2,1-2H3
- InChIKey: YJHLDTPITMGCIM-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C(F)F)N=C(C=1CC(=O)OCC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 294
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 48.4
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029019032-250mg |
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate |
1806036-19-0 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A029019032-1g |
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate |
1806036-19-0 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
| Alichem | A029019032-500mg |
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate |
1806036-19-0 | 95% | 500mg |
$1,600.75 | 2022-04-01 |
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate 関連文献
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
1806036-19-0 (Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate) 関連製品
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
